molecular formula C23H23ClN2O3S B12480280 N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12480280
M. Wt: 443.0 g/mol
InChI Key: RSKIZEZHIUBQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the 4-chloro-2-methylphenyl precursor, followed by the introduction of the diphenylmethyl and methylsulfonyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

  • N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)glycinamide
  • N~2~-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinamide
  • N~2~-(4-chloro-2-methylphenyl)-N-(diphenylmethyl)-N~2~-(methylsulfonyl)acetamide

These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

N-benzhydryl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-15-20(24)13-14-21(17)26(30(2,28)29)16-22(27)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,23H,16H2,1-2H3,(H,25,27)

InChI Key

RSKIZEZHIUBQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.